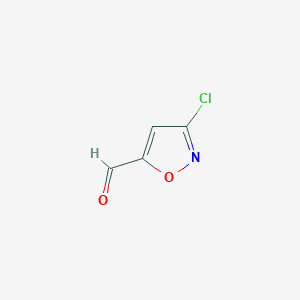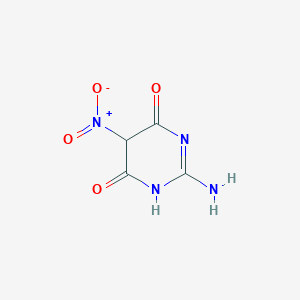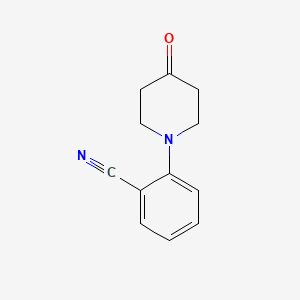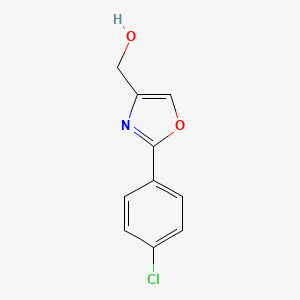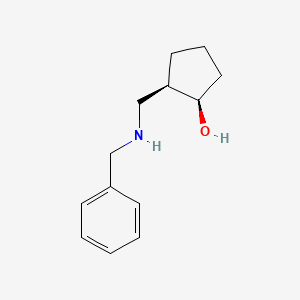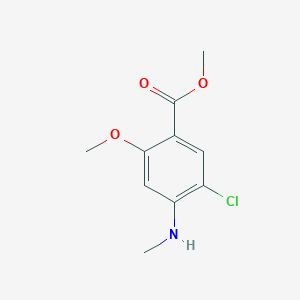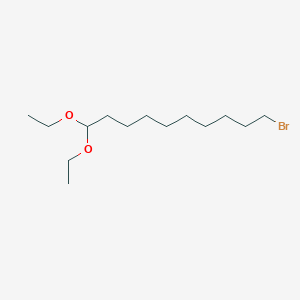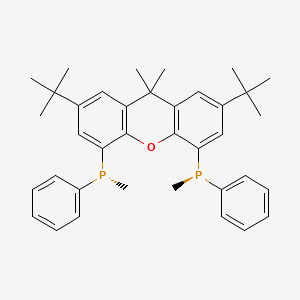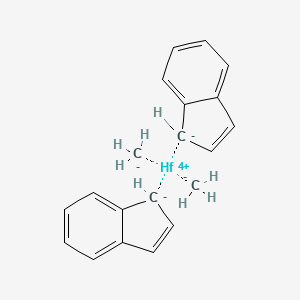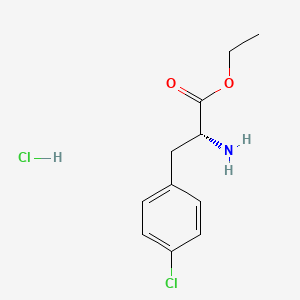
Pyrazole-1-carbonyl chloride
Übersicht
Beschreibung
Pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrazole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out by treating pyrazole with thionyl chloride, resulting in the formation of this compound and sulfur dioxide as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents like phosgene and thionyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding pyrazole-1-carboxamides, pyrazole-1-carboxylates, and pyrazole-1-carbothioates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrazole-1-carboxylic acid and hydrogen chloride.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine.
Alcohols: Reaction with alcohols under basic conditions to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
- Pyrazole-1-carboxamides
- Pyrazole-1-carboxylates
- Pyrazole-1-carbothioates
- Pyrazole-1-carboxylic acid
Wissenschaftliche Forschungsanwendungen
Pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
- Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
- Medicine: this compound is employed in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
- Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of pyrazole-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized. For example, in the synthesis of enzyme inhibitors, the this compound derivative may interact with the active site of the enzyme, inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
- Pyrazole: The parent compound, which lacks the carbonyl chloride functional group.
- Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
- Pyrazolidine: A fully saturated derivative of pyrazole.
- Pyrazolone: An oxidized form of pyrazole with a carbonyl group at position 3.
Uniqueness: Pyrazole-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride functional group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
pyrazole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)7-3-1-2-6-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXRORHHSPMXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


